

An In-depth Technical Guide to Trimethylarsine

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Compound of Interest

Compound Name: Trimethylarsine

Cat. No.: B050810

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Abstract

Trimethylarsine ((CH₃)₃As), a volatile organoarsenic compound, has garnered significant interest across various scientific disciplines, from environmental science to materials science. Historically known as "Gosio gas" and associated with microbial activity on arsenic-containing pigments, its role has expanded to being a crucial precursor in the microelectronics industry. This technical guide provides a comprehensive overview of **trimethylarsine**, focusing on its chemical and physical properties, synthesis and analysis protocols, toxicological profile, and metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this compound.

Chemical and Physical Properties

Trimethylarsine is a colorless liquid with a distinct garlic-like odor.[1][2] It is an organic derivative of arsine, where each hydrogen atom is substituted by a methyl group.[3] The compound is pyrophoric, meaning it can ignite spontaneously in the air.[2] Key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₉ As	[3]
Molar Mass	120.03 g/mol	[3]
Appearance	Colorless liquid	[4]
Odor	Garlic-like	[2]
Density	1.124 g/cm ³	[2]
Melting Point	-87.3 °C	[2]
Boiling Point	56 °C	[2]
Solubility in water	Slightly soluble	[2]
Solubility in other solvents	Soluble in organic solvents	[2]
Flash Point	-25 °C	[2]
Dipole Moment	0.86 D	[2]

Synthesis of Trimethylarsine

Trimethylarsine can be synthesized through various methods, with the Grignard reaction being a common laboratory-scale approach.

Synthesis via Grignard Reaction

This method involves the reaction of a methylmagnesium halide (Grignard reagent) with an arsenic trihalide, typically arsenic trichloride.

Experimental Protocol:

Materials:

- Magnesium turnings
- Methyl iodide

- Anhydrous diethyl ether
- Arsenic trichloride (AsCl_3)
- Saturated aqueous solution of thiourea
- Anhydrous magnesium sulfate
- Nitrogen gas (for inert atmosphere)

Procedure:[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Preparation of the Grignard Reagent:
 - In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.
 - Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
 - After the addition is complete, continue stirring until the magnesium is consumed.
- Reaction with Arsenic Trichloride:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of arsenic trichloride in anhydrous diethyl ether to the stirred Grignard reagent. Control the addition rate to maintain a low reaction temperature.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification:
 - Distill the liquid phase from the reaction mixture.
 - Wash the remaining solid with diethyl ether and combine the ether phases.

- To the combined ether phases, add a concentrated aqueous solution of silver nitrate to precipitate the **trimethylarsine**-silver nitrate complex.
- Isolate the crystalline complex by filtration.
- Decompose the complex by refluxing with a saturated aqueous solution of thiourea.
- Distill the liberated **trimethylarsine**.
- Dry the collected **trimethylarsine** over anhydrous magnesium sulfate to yield the pure product.

Analytical Methodologies

Accurate detection and quantification of **trimethylarsine** are crucial for monitoring its presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) are two powerful techniques for this purpose.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like **trimethylarsine**.[\[11\]](#)[\[12\]](#)

Experimental Protocol:

Sample Preparation (for gaseous samples):[\[13\]](#)

- Cryotrapping: Pass a known volume of the gas sample through a U-tube packed with an inert material (e.g., glass wool) and immersed in liquid nitrogen to trap the volatile arsenic species.
- Thermal Desorption: Remove the U-tube from the liquid nitrogen and heat it to desorb the trapped compounds into the GC inlet.

Instrumentation and Conditions:[\[11\]](#)

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
- Carrier Gas: Helium.
- Oven Temperature Program: Isothermal at 50 °C or a temperature ramp depending on the complexity of the sample.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Acquisition: Monitor for the characteristic ions of **trimethylarsine** (e.g., m/z 120, 105, 90).

Quantification:

- Prepare calibration standards of **trimethylarsine** in a suitable solvent or as a gas-phase standard.
- Analyze the standards under the same GC-MS conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **trimethylarsine** in the samples by comparing their peak areas to the calibration curve.

Analysis by HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a highly sensitive and element-specific technique for the speciation of arsenic compounds, including the metabolite of **trimethylarsine**, **trimethylarsine** oxide (TMAO), in biological samples like urine.^{[14][15][16][17][18]}

Experimental Protocol (for **Trimethylarsine** Oxide in Urine):

Sample Preparation:^{[14][15]}

- Thaw frozen urine samples at room temperature.

- For direct analysis, the urine can be placed directly in the HPLC autosampler. Dilution with deionized water may be necessary for high concentration samples.

Instrumentation and Conditions:[14][16][17]

- HPLC System:
 - Column: Anion-exchange column (e.g., Hamilton PRP-X100).
 - Mobile Phase: A buffered aqueous solution, for example, a gradient of ammonium carbonate.
 - Flow Rate: Typically 1 mL/min.
- ICP-MS System:
 - Nebulizer: MicroMist glass concentric nebulizer.
 - RF Power: ~1550 W.
 - Gas Flows: Optimized for sensitivity.
 - Monitored m/z: 75 (for arsenic).
 - Reaction Cell (if available): Use of a gas like hydrogen can help reduce polyatomic interferences.

Quantification:

- Prepare calibration standards for **trimethylarsine** oxide in a matrix that mimics urine.
- Analyze the standards using the same HPLC-ICP-MS method.
- Construct a calibration curve and determine the concentration of TMAO in the urine samples.

Toxicology

The toxicity of **trimethylarsine** is a subject of considerable interest. While historically considered highly toxic, recent studies have shown it to be significantly less toxic than

inorganic arsenic compounds like arsine.[2][19][20]

Acute Toxicity

Species	Route	Parameter	Value	Reference(s)
Mouse	Oral	LD ₅₀	7870 mg/kg	[2][3][19]
Mouse	Inhalation (4 hr)	LC ₅₀	20,500 ppm	[3][4]
Hamster	Oral	Mild, transient hemolysis	750 mg/kg	[19]

Dermal and Other Routes

There is a lack of specific quantitative data for the dermal toxicity of **trimethylarsine**.^[1] However, it is classified as causing skin irritation.^[3] General exposure routes are oral, inhalation, and dermal.^{[3][21]}

Sub-chronic and Chronic Toxicity

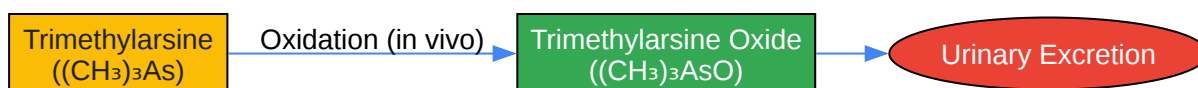
Detailed sub-chronic and chronic toxicity studies specifically on **trimethylarsine** are not readily available in the public literature.^{[22][23]} Such studies would be necessary to determine No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect-Levels (LOAEL) for long-term exposure.^{[24][25][26]}

Metabolism and Signaling Pathways

Understanding the metabolic fate of **trimethylarsine** is crucial for assessing its biological impact.

In Vivo Metabolism: Oxidation to Trimethylarsine Oxide

In mammals, **trimethylarsine** is rapidly metabolized in vivo through oxidation to form **trimethylarsine oxide** (TMAO).^[19] TMAO is a less toxic, water-soluble compound that is readily excreted in the urine, contributing to the relatively low toxicity of **trimethylarsine**.^[19] ^[27] This metabolic process is a key detoxification pathway.

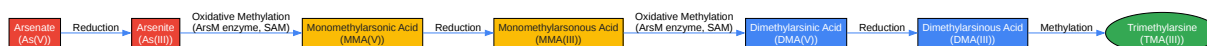


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In vivo oxidation of **trimethylarsine**.

Environmental Biogenesis: Microbial Methylation of Arsenic

In the environment, **trimethylarsine** is a product of the microbial biomethylation of inorganic arsenic.[2][28] This process is a natural detoxification mechanism for certain microorganisms. The pathway, often referred to as the Challenger pathway, involves a series of reduction and oxidative methylation steps.



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Microbial biomethylation pathway of arsenic.

Applications

The primary industrial application of **trimethylarsine** is in the microelectronics industry as a source of arsenic for the production of III-V semiconductor materials, such as gallium arsenide (GaAs), through metal-organic chemical vapor deposition (MOCVD).[3] It is also used as a building block for the synthesis of other organoarsenic compounds and as a ligand in coordination chemistry.[3]

Safety and Handling

Trimethylarsine is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, pyrophoric, and toxic if swallowed or inhaled.[1][3] It also causes skin and serious eye irritation.[3] All handling should be conducted in a well-ventilated

fume hood, under an inert atmosphere, and with appropriate personal protective equipment, including gloves and safety glasses.[1]

Conclusion

Trimethylarsine is a compound of significant scientific and industrial importance. While its toxicity is lower than that of inorganic arsenic compounds, it remains a hazardous material that requires careful handling. This technical guide has provided a detailed overview of its properties, synthesis, analysis, toxicology, and metabolism to serve as a valuable resource for the scientific community. Further research into its sub-chronic and chronic toxicity would provide a more complete understanding of its long-term health effects.

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